1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes a benzimidazole core and a piperazine substituent, making it a subject of interest in medicinal chemistry.
This compound is classified as a benzimidazole derivative due to the presence of the benzimidazole ring system. Benzimidazoles are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological properties, including antifungal, antibacterial, and anticancer activities.
The synthesis of 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride can be achieved through several methods. One common approach involves the reaction of 1-methylpiperazine with appropriate benzimidazole precursors under controlled conditions.
The synthesis typically requires the following steps:
The molecular structure of 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride features:
The chemical formula for this compound is C_{13}H_{17}ClN_{4}, and its molecular weight is approximately 270.75 g/mol. The compound can be represented structurally as follows:
The chemical reactivity of 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride can involve:
Reactions may be conducted under varying conditions such as temperature, solvent choice (e.g., ethanol or dichloromethane), and reaction time to optimize yield and purity. Characterization methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm product identity .
The mechanism by which 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors.
In studies evaluating its biological activity, this compound has demonstrated potential as an antifungal agent, likely through inhibition of fungal cell wall synthesis or interference with nucleic acid metabolism .
Relevant data from spectroscopic analyses (NMR, IR) provide insights into functional group identification and molecular interactions .
1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride has potential applications in:
Research continues to explore its efficacy and safety profiles in various biological contexts, contributing to advancements in medicinal chemistry and therapeutic development .
The emergence of heterocyclic hybrids represents a frontier in precision oncology therapeutics, with 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride exemplifying a strategically engineered small molecule targeting oncogenic transcription factors. Characterized by the molecular formula C₁₃H₁₉ClN₄ and CAS registry number 1185319-81-6, this hydrochloride salt integrates a benzo[d]imidazole core with a piperazine moiety—a design conferring dual advantages of planar aromatic topology and protonatable nitrogen centers for enhanced bioavailability [1] [2]. Its structural architecture enables precise interference with protein-protein interactions (PPIs) critical to cancer progression, particularly the dysregulated c-Myc/Max dimerization prevalent in refractory lung carcinomas. Contemporary drug discovery prioritizes such modular hybrids to overcome limitations of conventional DNA-intercalating agents, leveraging three-dimensional specificity to disrupt oncogenic signaling cascades at transcriptional roots [4].
c-Myc (MYC proto-oncogene bHLH transcription factor) operates as a master regulatory node in non-small cell lung cancer (NSCLC), with genomic amplifications observed in >30% of adenocarcinomas. This oncoprotein exerts pathological control through:
Table 1: Prevalence and Functional Impact of c-Myc Dysregulation in Lung Cancer Subtypes
Lung Cancer Subtype | c-Myc Amplification Frequency | Associated Clinical Phenotypes | Downstream Target Pathways |
---|---|---|---|
Adenocarcinoma (LUAD) | 32–38% | Early metastatic dissemination | PI3K/AKT/mTOR, E2F1–3 |
Squamous Cell (LUSC) | 18–22% | Cisplatin resistance | NF-κB, BCL-2/XL |
Small Cell (SCLC) | 40–60% | Rapid relapse post-chemotherapy | NOTCH, WNT/β-catenin |
c-Myc-driven tumors exhibit accelerated S-phase entry, evasion of immunosurveillance (via PD-L1 induction), and stem-like plasticity—phenotypes correlating with median survival reductions of 14.2 months in stage III–IV NSCLC [4]. Crucially, unlike kinase oncoproteins, c-Myc lacks catalytic pockets amenable to conventional inhibition, necessitating alternative strategies targeting its dimerization interface with Max.
Disruption of the c-Myc/Max bHLH-LZ dimer represents a pharmacologically validated strategy to abrogate MYC-dependent transcription. The 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride scaffold addresses this through multi-faceted molecular recognition:
Table 2: Comparative Analysis of Heterocyclic c-Myc/Max Dimerization Inhibitors
Chemical Scaffold | Binding Affinity (Kd, μM) | Cellular IC50 (MYC suppression) | Selectivity vs. Mad/Max |
---|---|---|---|
Benzo[d]imidazole-piperazines | 0.48 ± 0.11 | 1.7 ± 0.3 μM (A549) | 28-fold |
Pyrazole-thiobenzamides | 3.2 ± 0.9 | 12.4 ± 2.1 μM (H460) | 6-fold |
Indole-biphenyls | 7.8 ± 1.6 | >30 μM | 2-fold |
Compared to earlier-generation inhibitors (e.g., 10058-F4, KJ-Pyr-9), benzo[d]imidazole-piperazine hybrids demonstrate ≥15-fold enhanced plasma stability (t1/2 > 6h in murine models) and reduced hERG affinity (IC50 > 10μM), mitigating cardiotoxicity risks [1] [4]. This pharmacodynamic superiority stems from the piperazine’s capacity to engage polar residues without cross-reacting with voltage-gated ion channels—a limitation of hydrophobic inhibitors.
Benzimidazole nuclei have evolved through three generations in oncology drug design:
Table 3: Milestones in Benzimidazole-Based Anticancer Agent Development
Era | Representative Compound | Primary Target | Clinical Outcome | Structural Innovation |
---|---|---|---|---|
1970s | Bendamustine | DNA cross-linking | Approved for CLL/NHL | Chloroethyl-benzimidazole bifunctional |
2000s | Veliparib (ABT-888) | PARP-1/2 catalytic domain | Phase III (breast/ovarian) | Benzimidazole-carboxamide |
2020s | 1-Ethyl-2-(piperazin-1-yl)-1H-benzimidazole | c-Myc/Max dimer interface | Preclinical (NSCLC PDX regression) | N-1 alkylation + C-2 piperazine quaternary salt |
The synthesis of contemporary derivatives employs regioselective N-alkylation strategies. As exemplified by 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride, production proceeds via:
This route achieves >98% regiochemical purity—critical since C-3 alkylation produces inactive isomers. The hydrochloride salt formulation enhances aqueous solubility (logP = 1.8 vs. 3.2 for free base) while maintaining membrane permeability, addressing a historical limitation of polyheterocyclic therapeutics [2] [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: